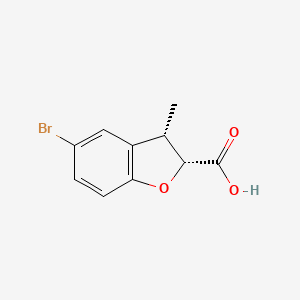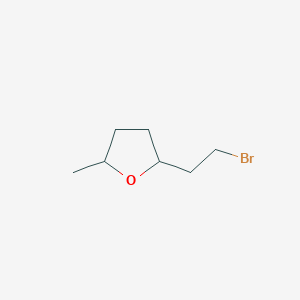
2-Methyl-5-bromoethyl-tetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-bromoethyl-tetrahydrofuran is a compound that can be associated with the broader class of tetrahydrofuran derivatives. These compounds are of significant interest in organic chemistry due to their presence in various natural products and their utility in pharmaceuticals. While the provided papers do not directly discuss 2-Methyl-5-bromoethyl-tetrahydrofuran, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related tetrahydrofuran compounds.
Synthesis Analysis
The synthesis of tetrahydrofuran derivatives is a well-studied area. For instance, 2-Methyltetrahydrofuran (2-MeTHF) can be derived from renewable resources and has been used as an alternative solvent in environmentally benign synthesis strategies . The oligomerization of 2-methylfuran has been achieved using phosphoric acid, leading to various oligomeric products with potential for further functionalization . Additionally, multienzymatic stereoselective cascade processes have been employed to synthesize enantiopure 2-methyl-3-substituted tetrahydrofurans, which are key precursors for biologically active products . These methods highlight the diverse synthetic approaches that could potentially be adapted for the synthesis of 2-Methyl-5-bromoethyl-tetrahydrofuran.
Molecular Structure Analysis
The molecular structure of tetrahydrofuran derivatives is crucial for their reactivity and application. The structure of multi-substituted dihydrofurans has been confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry . Similarly, the structural elucidation of oligomeric products from 2-methylfuran has been supported by spectral data . These analytical methods are essential for confirming the molecular structure of synthesized compounds, including potential derivatives like 2-Methyl-5-bromoethyl-tetrahydrofuran.
Chemical Reactions Analysis
Tetrahydrofuran derivatives undergo a variety of chemical reactions. For example, the radical cyclization of bis(homoallylic) alcohols has been used to synthesize halogenated tetrahydrofurans with high stereoselectivity . Electrophilic cyclization has also been employed to create 2,5-disubstituted tetrahydrofurans . These reactions demonstrate the reactivity of tetrahydrofuran derivatives and provide a foundation for understanding the chemical behavior of 2-Methyl-5-bromoethyl-tetrahydrofuran.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-MeTHF, such as low miscibility with water, high boiling point, and remarkable stability, make it an appealing solvent for various synthetic applications . These properties are important for the practical use of tetrahydrofuran derivatives in industrial and pharmaceutical chemistry. Understanding the properties of similar compounds can help predict the behavior of 2-Methyl-5-bromoethyl-tetrahydrofuran in different chemical environments.
Aplicaciones Científicas De Investigación
Synthesis of Precursors
Enantiopure 2-methyl-3-substituted tetrahydrofurans, which are key precursors in various biologically active products, can be efficiently synthesized through a multienzymatic stereoselective cascade process. This process involves the reduction of α-bromo-α,β-unsaturated ketones to produce bromohydrins with high enantiomeric excess and diastereomeric excess. Further manipulations of these bromohydrins lead to the preparation of tetrahydrofuran synthons, crucial in producing flavors, drugs, and agrochemicals (Brenna et al., 2017).
Applications in Organic Chemistry
2-Methyl-tetrahydrofuran (2-MeTHF) is derived from renewable resources like furfural or levulinic acid and serves as an alternative solvent in organic chemistry. Its unique properties, such as low miscibility with water, high boiling point, and stability, make it suitable for use in organometallic syntheses, organocatalysis, biotransformations, and processing lignocellulosic materials. This solvent is gaining traction in both industry and academia, potentially extending its use in pharmaceutical chemistry due to preliminary toxicology assessments (Pace et al., 2012).
Synthesis of Halogenated Tetrahydrofurans
A novel synthesis method for bromo- and iodomethyl-substituted tetrahydrofurans involves a sequence that starts with the conversion of aryl-functionalized bis(homoallylic) alcohols into N-alkenoxythiazole-2(3H)-thiones or pyridine-2(1H)-thiones. Photolysis of these thiones in the presence of appropriate trapping reagents leads to substituted 4-penten-1-oxyl radicals, which undergo cyclizations and are trapped with halogen donors to yield halocyclization products. This method has been applied to synthesize phenyl-substituted 2-(1-bromo-1-methylethyl)tetrahydrofurans (Hartung et al., 2003).
Role in Lithium Batteries
Tetrahydrofuran (THF) and 2-methyl-tetrahydrofuran (2Me-THF) mixed solutions with LiAsF6 have shown improved low-temperature performance in Li/TiS2 cells compared to THF/LiAsF6 solutions. This is attributed to the structurally disordered Li+ solvates in the mixed ether solutions. The high cycling efficiencies for the Li electrode in these solutions have been achieved by using 2Me-F as an additive, demonstrating the importance of these solvents in enhancing the performance of lithium batteries (Abraham et al., 1986).
Sustainability in Chemical Synthesis
The sustainability of 2-methyl tetrahydrofuran (2-MeTHF) as a solvent derived from natural product sources has been investigated through life cycle assessment (LCA). The study compared the environmental impact of producing 2-MeTHF from different biomass resources, highlighting the importance of quantitatively assessing the environmental performance of bio-products to ensure their sustainability (Khoo et al., 2015).
Propiedades
IUPAC Name |
2-(2-bromoethyl)-5-methyloxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-6-2-3-7(9-6)4-5-8/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCIXCPTEKXRTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)CCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethyl)-5-methyloxolane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,3aS,6S,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate](/img/structure/B2506170.png)

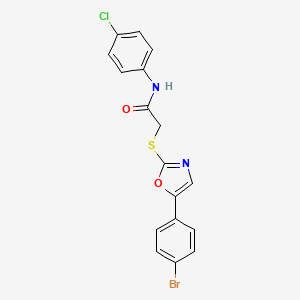

![N-cyclohexyl-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2506176.png)
![Boc-Ala[3-(1-THQ)]-OH](/img/structure/B2506181.png)
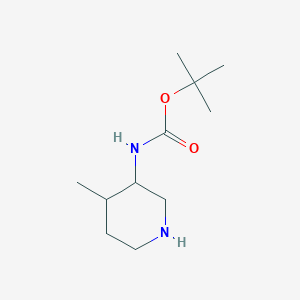


![4-hydroxy-N-{2-[1-(3-methylbutyl)benzimidazol-2-yl]ethyl}butanamide](/img/structure/B2506185.png)
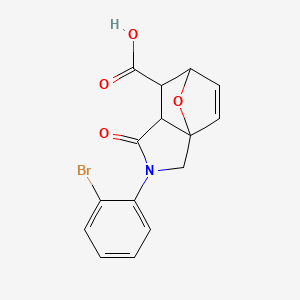
![[(2-Phenylethyl)carbamoyl]methyl 4-cyanobenzoate](/img/structure/B2506187.png)
![5-(Piperidine-1-carbonyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one](/img/structure/B2506189.png)
